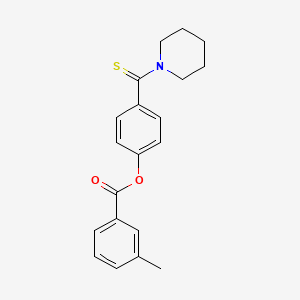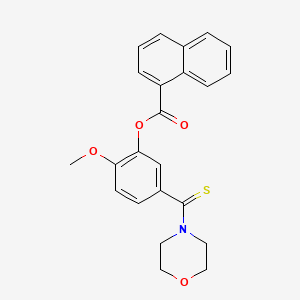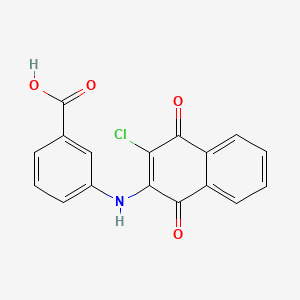![molecular formula C22H34O3 B15037006 10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B15037006.png)
10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate is a complex organic compound with a unique structure. It is known for its significant role in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate typically involves multiple steps One common method starts with the cyclization of a suitable precursor to form the cyclopenta[a]phenanthrene coreThe final step involves the esterification of the 17-hydroxy group with propionic acid under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 3-oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
Androstan-3-one, 17-(acetyloxy)-, (5α): This compound shares a similar cyclopenta[a]phenanthrene core but differs in its functional groups.
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol: Another compound with a similar core structure but with different substituents.
Uniqueness
10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H34O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) propanoate |
InChI |
InChI=1S/C22H34O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h14,16-19H,4-13H2,1-3H3 |
InChI Key |
XTAARPJDFFXHGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15036924.png)
![3-methyl-1-phenyl-4-{(E)-[(trimethoxymethyl)imino]methyl}-1H-pyrazol-5-ol](/img/structure/B15036937.png)
![13-ethyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B15036944.png)
![5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B15036947.png)


![N-(4-bromophenyl)-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B15036965.png)


![3-chloro-1-(2,3-dimethylphenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B15036995.png)

![ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B15037013.png)
![2-Methoxy-2-methyl-6-(propan-2-YL)-1-{[5-(propan-2-YL)-2-propanoylphenyl]amino}-2,3-dihydro-1H-indol-3-one](/img/structure/B15037021.png)
![5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037029.png)
